molecular formula C15H10BrF2NO B14217038 N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide CAS No. 821004-80-2

N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide

Cat. No.: B14217038
CAS No.: 821004-80-2
M. Wt: 338.15 g/mol
InChI Key: RHWPZWHXFWUWLD-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a bromophenyl group and a difluorophenyl group connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 3,4-difluorocinnamic acid.

    Amidation Reaction: The 4-bromoaniline is reacted with 3,4-difluorocinnamic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: 4-bromoaniline and 3,4-difluorocinnamic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-3-phenylprop-2-enamide: Lacks the difluoro substitution, which may affect its reactivity and biological activity.

    N-(4-Chlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide: Substitution of bromine with chlorine can lead to different chemical and biological properties.

    N-(4-Bromophenyl)-3-(2,3-difluorophenyl)prop-2-enamide: Positional isomer with potentially different reactivity and applications.

Uniqueness

N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is unique due to the specific positioning of the bromine and difluoro groups, which can influence its chemical reactivity and interaction with biological targets.

Properties

CAS No.

821004-80-2

Molecular Formula

C15H10BrF2NO

Molecular Weight

338.15 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C15H10BrF2NO/c16-11-3-5-12(6-4-11)19-15(20)8-2-10-1-7-13(17)14(18)9-10/h1-9H,(H,19,20)

InChI Key

RHWPZWHXFWUWLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=CC(=C(C=C2)F)F)Br

Origin of Product

United States

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